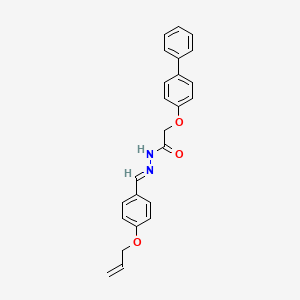![molecular formula C15H12ClN3O3 B11971826 4-[(E)-(2-carbamoylhydrazinylidene)methyl]phenyl 4-chlorobenzoate](/img/structure/B11971826.png)
4-[(E)-(2-carbamoylhydrazinylidene)methyl]phenyl 4-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-(2-carbamoylhydrazinylidene)methyl]phenyl 4-chlorobenzoate is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a phenyl ring substituted with a carbamoylhydrazinylidene group and a chlorobenzoate moiety, making it a versatile molecule for synthetic and research purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(2-carbamoylhydrazinylidene)methyl]phenyl 4-chlorobenzoate typically involves the reaction of 4-chlorobenzoic acid with hydrazine derivatives. The process begins with the esterification of 4-chlorobenzoic acid using methanol, followed by hydrazination to form the hydrazide intermediate. This intermediate is then reacted with a suitable aldehyde under reflux conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the employment of catalysts and automated systems can streamline the production process, making it more efficient and cost-effective.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(E)-(2-carbamoylhydrazinylidene)methyl]phenyl 4-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzoate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates or hydrazides.
Wissenschaftliche Forschungsanwendungen
4-[(E)-(2-carbamoylhydrazinylidene)methyl]phenyl 4-chlorobenzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-[(E)-(2-carbamoylhydrazinylidene)methyl]phenyl 4-chlorobenzoate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and engage in π-π interactions with biological macromolecules, influencing their function. It may also inhibit certain enzymes or receptors, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[(E)-(carbamothioylhydrazinylidene)methyl]phenyl 4-chlorobenzoate: Similar structure but with a thiocarbonyl group instead of a carbonyl group.
2-ethoxy-4-[(5-oxo-3-phenyl-1,5-dihydro-1,2,4-triazol-4-ylimino)-methyl]-phenyl-4-methoxybenzoate: Contains a triazole ring and methoxy group, offering different chemical properties.
Uniqueness
4-[(E)-(2-carbamoylhydrazinylidene)methyl]phenyl 4-chlorobenzoate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C15H12ClN3O3 |
|---|---|
Molekulargewicht |
317.72 g/mol |
IUPAC-Name |
[4-[(E)-(carbamoylhydrazinylidene)methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C15H12ClN3O3/c16-12-5-3-11(4-6-12)14(20)22-13-7-1-10(2-8-13)9-18-19-15(17)21/h1-9H,(H3,17,19,21)/b18-9+ |
InChI-Schlüssel |
HKCUOCGBQOBXSZ-GIJQJNRQSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=N/NC(=O)N)OC(=O)C2=CC=C(C=C2)Cl |
Kanonische SMILES |
C1=CC(=CC=C1C=NNC(=O)N)OC(=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![butyl 2-amino-1-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11971750.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11971754.png)

![Diallyl 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11971770.png)



![9-methyl-2-[(4-nitrophenyl)amino]-3-{(E)-[(4-nitrophenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11971803.png)
![(2Z)-2-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11971809.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11971811.png)

![9-Bromo-5-methyl-2-(2-naphthyl)-5-(4-pyridinyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11971818.png)
![2-{4-[5-(4-Isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl]-1-piperazinyl}phenyl methyl ether](/img/structure/B11971830.png)
